molecular formula C20H21FN4O2 B5420359 N-(4-fluorophenyl)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-piperidinamine

N-(4-fluorophenyl)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-piperidinamine

Cat. No. B5420359
M. Wt: 368.4 g/mol
InChI Key: BYJXNSURLRZRCW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-piperidinamine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Scientific Research Applications

N-(4-fluorophenyl)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-piperidinamine has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action, making it a promising candidate for use in laboratory experiments. Specifically, this compound has been found to bind to a specific receptor in the brain, known as the sigma-1 receptor. This receptor is involved in a variety of physiological processes, including pain perception, memory, and mood regulation.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-piperidinamine involves binding to the sigma-1 receptor in the brain. This receptor is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. By binding to this receptor, this compound can modulate these processes, making it a potential candidate for use in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. Specifically, this compound has been found to modulate the activity of the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. By modulating the activity of this receptor, this compound can potentially be used to treat various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-fluorophenyl)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-piperidinamine in lab experiments is its unique mechanism of action. This compound has been found to bind to the sigma-1 receptor, which is involved in a variety of physiological processes, making it a promising candidate for use in the treatment of various neurological disorders. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-piperidinamine. One direction is to further investigate the mechanism of action of this compound, including its interactions with other receptors and signaling pathways. Another direction is to study the potential therapeutic applications of this compound in the treatment of various neurological disorders, such as pain, depression, and anxiety. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, including its potential toxicity and side effects.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-1-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-3-piperidinamine involves several steps. The starting material is 4-fluoroaniline, which is reacted with 2-furoic acid to form the intermediate 4-fluoro-N-(2-furoyl)aniline. This intermediate is then reacted with 1-(chloromethyl)-1H-imidazole to form the final product, this compound.

properties

IUPAC Name

[3-(4-fluoroanilino)piperidin-1-yl]-[5-(imidazol-1-ylmethyl)furan-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c21-15-3-5-16(6-4-15)23-17-2-1-10-25(12-17)20(26)19-8-7-18(27-19)13-24-11-9-22-14-24/h3-9,11,14,17,23H,1-2,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJXNSURLRZRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(O2)CN3C=CN=C3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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